molecular formula C17H24ClNO3 B13855174 (R)-(-)-Littorine-D3 Hydrochloride

(R)-(-)-Littorine-D3 Hydrochloride

Cat. No.: B13855174
M. Wt: 328.8 g/mol
InChI Key: LHKKLKGXZWNSJD-VFHSHGOESA-N
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Description

®-(-)-Littorine-D3 Hydrochloride is a chiral compound with potential applications in various scientific fields. It is a deuterated analog of littorine, which is a naturally occurring tropane alkaloid. The deuterium labeling in ®-(-)-Littorine-D3 Hydrochloride makes it particularly useful in research involving metabolic studies and tracing experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Littorine-D3 Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as tropinone.

    Deuterium Incorporation: Deuterium is introduced into the molecule through specific reactions, such as catalytic hydrogenation using deuterium gas.

    Formation of Littorine: The intermediate is then converted into littorine through a series of chemical reactions, including alkylation and reduction.

    Hydrochloride Formation: Finally, the littorine is converted into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-(-)-Littorine-D3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(-)-Littorine-D3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different tropane derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various tropane derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

®-(-)-Littorine-D3 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: It serves as a tracer in metabolic studies due to its deuterium labeling.

    Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: It is used in the production of fine chemicals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ®-(-)-Littorine-D3 Hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The deuterium labeling allows for detailed studies of its metabolic fate and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Littorine: The non-deuterated analog of ®-(-)-Littorine-D3 Hydrochloride.

    Tropinone: A precursor in the synthesis of littorine and its derivatives.

    Scopolamine: Another tropane alkaloid with similar structural features.

Uniqueness

®-(-)-Littorine-D3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can influence the compound’s pharmacokinetic properties.

Properties

Molecular Formula

C17H24ClNO3

Molecular Weight

328.8 g/mol

IUPAC Name

[(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m1./s1/i1D3;

InChI Key

LHKKLKGXZWNSJD-VFHSHGOESA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O.Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O.Cl

Origin of Product

United States

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